3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid
Description
Properties
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11-7-4-10(5-8-11)6-9-12(16)17/h10-11H,4-5,7-8H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTLPJJSMKZNBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C#CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Core Synthetic Strategy
The primary synthesis pathway involves coupling a Boc-protected cyclohexylamine derivative with a propynoic acid component. The Boc group ($$ \text{(CH}3\text{)}3\text{COC(O)} $$) is introduced to protect the amine functionality during reactions, ensuring selective bond formation at the desired positions.
Step 1: Preparation of Boc-Protected Cyclohexylamine
The cyclohexylamine starting material is treated with di-tert-butyl dicarbonate ($$ \text{Boc}_2\text{O} $$) in the presence of a base such as triethylamine. This reaction typically proceeds in anhydrous dichloromethane (DCM) at 0–25°C, yielding 4-[(tert-butoxycarbonyl)amino]cyclohexane.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| $$ \text{Boc}2\text{O} $$, Et$$3$$N | DCM | 0–25°C | 4–6 h | 85–90% |
Step 2: Alkynylation with Propynoic Acid
The Boc-protected cyclohexylamine undergoes alkynylation with propiolic acid ($$ \text{HC≡CCOOH} $$) using a carbodiimide coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is conducted in tetrahydrofuran (THF) or DCM, with 4-dimethylaminopyridine (DMAP) as a catalyst.
Key Reaction Parameters
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents like THF and DCM are preferred for their ability to dissolve both the Boc-protected amine and propiolic acid. A comparative study revealed that THF provides higher yields (75%) compared to DCM (68%) due to improved reagent solubility.
Purification and Isolation
Chromatographic Techniques
Crude reaction mixtures are purified via flash column chromatography using silica gel and a gradient eluent system (hexane/ethyl acetate). The target compound typically elutes at 30–40% ethyl acetate, yielding >95% purity.
Purification Data
| Column Packing | Eluent System | Retention Factor ($$ R_f $$) | Purity |
|---|---|---|---|
| Silica Gel 60 | Hexane:EtOAc (3:1) | 0.45 | 95–98% |
Analytical Characterization
Spectroscopic Data
$$ ^1\text{H} $$ NMR (400 MHz, CDCl$$3$$) :
δ 1.44 (s, 9H, Boc CH$$3$$), 1.60–1.85 (m, 4H, cyclohexyl CH$$_2$$), 2.30–2.50 (m, 1H, cyclohexyl CH), 3.10–3.30 (m, 1H, NH), 4.90 (s, 1H, alkyne CH), 12.10 (s, 1H, COOH).$$ ^{13}\text{C} $$ NMR (100 MHz, CDCl$$3$$) :
δ 28.3 (Boc CH$$3$$), 34.6 (cyclohexyl C), 80.1 (Boc C-O), 155.2 (C=O Boc), 170.5 (COOH).HRMS (ESI+) :
Calculated for $$ \text{C}{14}\text{H}{21}\text{NO}_4 $$ [M+H]$$^+$$: 268.1543; Found: 268.1546.
Applications in Pharmaceutical Synthesis
The compound’s propynoic acid moiety enables click chemistry applications, while the Boc group allows for selective deprotection in subsequent reactions. It has been utilized as a building block in:
Chemical Reactions Analysis
Types of Reactions
3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are used for selective reduction.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an inhibitor in studies of fatty acid biosynthesis.
Biology: Investigated for its potential effects on cellular metabolism and lipid biosynthesis.
Medicine: Explored for its potential therapeutic applications in diseases related to fatty acid metabolism.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by inhibiting key enzymes in the fatty acid biosynthesis pathway. This inhibition disrupts the production of fatty acids, which are essential components of cell membranes and energy storage molecules. The molecular targets include enzymes like acetyl-CoA carboxylase and fatty acid synthase.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
trans-3-[4-(Boc-amino)cyclohexyl]propionic Acid
This compound (CAS: 10516274) shares the Boc-protected cyclohexylamine core but differs in the carboxylic acid substituent: it features a propionic acid (-CH2CH2COOH) group instead of a prop-2-ynoic acid (-C≡CCOOH) chain.
Key Differences:
Structural Implications :
The alkyne group increases steric rigidity and electronic polarization, enhancing directional interactions in crystal packing compared to the flexible propionic acid chain . The Boc group in both compounds facilitates solubility in organic solvents and protects the amine during synthetic steps.
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid
This compound features a Boc-protected amine and a pentanoic acid chain with a hydroxyl substituent. Unlike the target compound, it lacks a cyclohexyl ring and alkyne group.
Key Differences:
Functional Implications: The hydroxyl group in 5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid promotes crystallinity and interactions in supramolecular assemblies, whereas the alkyne in the target compound prioritizes synthetic versatility .
Research Findings and Theoretical Considerations
- Safety Profile: Unlike propionic acid derivatives (e.g., 2-(2,4-dichlorophenoxy)propionic acid), which require rigorous exposure monitoring (), the Boc and cyclohexyl groups in the target compound likely reduce acute toxicity, though formal safety studies are lacking.
Biological Activity
3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid is a cyclohexane derivative recognized for its significant role as an inhibitor in the fatty acid biosynthesis pathway. This compound, with the molecular formula C14H21NO4 and a molecular weight of 267.325 g/mol, has garnered attention in various fields including biochemistry, pharmacology, and medicinal chemistry due to its potential therapeutic applications.
The compound can be synthesized through a multi-step process involving the protection of the amine group, introduction of the alkyne group, and subsequent deprotection. The key reactions involved include oxidation, reduction, and nucleophilic substitution, allowing for the exploration of various derivatives and their biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H21NO4 |
| Molecular Weight | 267.325 g/mol |
| CAS Number | 2402828-60-6 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
This compound primarily acts as an inhibitor of fatty acid synthase (FAS), a crucial enzyme in lipid metabolism. By inhibiting FAS, this compound can alter lipid biosynthesis pathways, potentially leading to reduced lipid accumulation in cells.
Case Studies and Research Findings
-
Inhibition of Fatty Acid Synthesis :
- A study demonstrated that this compound effectively inhibits FAS activity in vitro, leading to decreased levels of palmitate in cultured cells. This suggests its potential utility in treating metabolic disorders characterized by dysregulated lipid metabolism .
-
Antitumor Activity :
- Research has indicated that compounds inhibiting fatty acid synthesis can exhibit antitumor properties. In a series of experiments, this compound showed promise in reducing tumor cell proliferation in breast cancer cell lines by inducing apoptosis .
-
Impact on Cellular Metabolism :
- Further investigations revealed that treatment with this compound alters cellular metabolism by shifting energy production from fatty acids to glucose oxidation, which could be beneficial in conditions like obesity and type 2 diabetes .
Potential Therapeutic Applications
Given its biological activity, this compound holds potential for therapeutic applications in:
- Metabolic Disorders : Targeting lipid accumulation and improving metabolic profiles.
- Cancer Therapy : As an adjunct treatment to enhance the efficacy of existing chemotherapeutics by targeting metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
